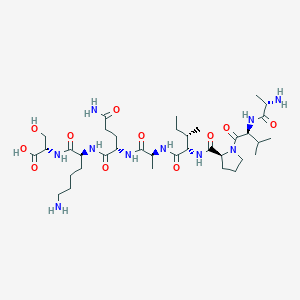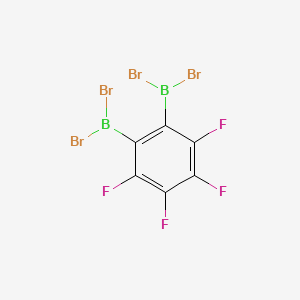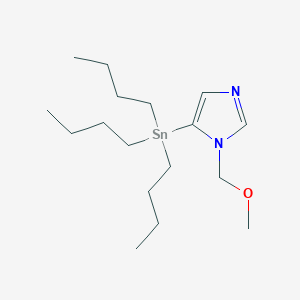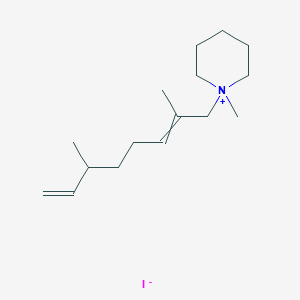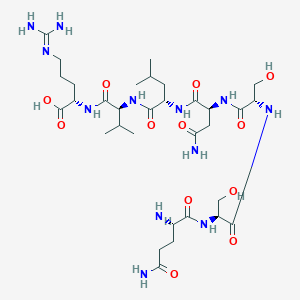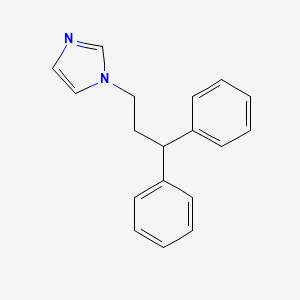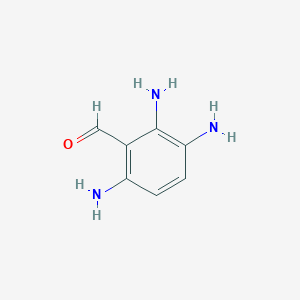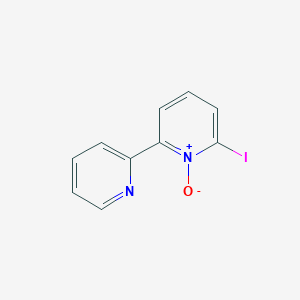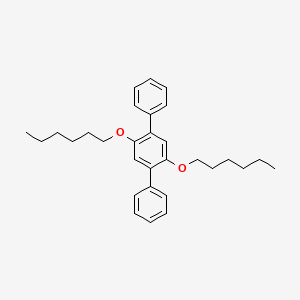![molecular formula C27H33NO2 B14240415 2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol CAS No. 477705-43-4](/img/structure/B14240415.png)
2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol is a complex organic compound known for its unique structural properties. This compound features a pyridine ring substituted with tert-butyl and hydroxy groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol typically involves multiple steps, including Friedel-Crafts alkylation and subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum phenoxide and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to simplify the structure or remove specific functional groups.
Substitution: Common in modifying the aromatic rings, where hydrogen atoms are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in polymers to enhance stability and resistance to degradation
Wirkmechanismus
The mechanism by which 2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol exerts its effects involves interactions with various molecular targets. These include:
Antioxidant Activity: The hydroxy groups can donate hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
Signal Transduction: It can modulate signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in polymer stabilization.
2-tert-Butyl-4,6-dimethylphenol: Another antioxidant with similar structural features but different functional groups.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Used in various industrial applications for its stability and resistance to degradation.
Uniqueness
2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol stands out due to its unique combination of a pyridine ring and multiple tert-butyl and hydroxy groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
477705-43-4 |
|---|---|
Molekularformel |
C27H33NO2 |
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
2-tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol |
InChI |
InChI=1S/C27H33NO2/c1-16-12-18(24(29)20(14-16)26(3,4)5)22-10-9-11-23(28-22)19-13-17(2)15-21(25(19)30)27(6,7)8/h9-15,29-30H,1-8H3 |
InChI-Schlüssel |
ISXRWXUSCJRSLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2=NC(=CC=C2)C3=C(C(=CC(=C3)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


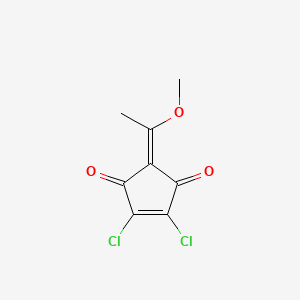
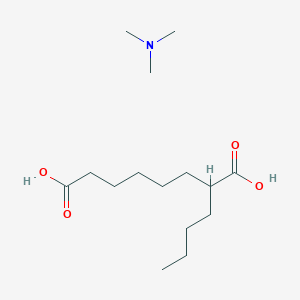
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
